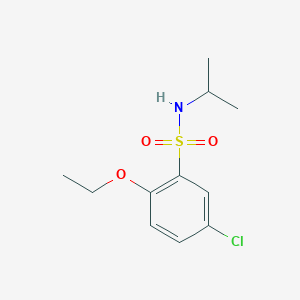

5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide

Descripción

5-Chloro-2-ethoxy-N-isopropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 5, ethoxy at position 2, and an isopropyl group attached to the sulfonamide nitrogen. Sulfonamides are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Propiedades

IUPAC Name |

5-chloro-2-ethoxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S/c1-4-16-10-6-5-9(12)7-11(10)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMKYOAFRRIVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide typically involves the following steps:

Chlorination: The starting material, 2-ethoxybenzenesulfonamide, is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position of the benzene ring.

Isopropylation: The chlorinated intermediate is then reacted with isopropylamine (C3H9N) under suitable conditions to introduce the isopropyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and isopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or amines.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed

Substitution: Products include various substituted sulfonamides.

Oxidation: Products include sulfonic acids.

Reduction: Products include amines and other reduced derivatives.

Aplicaciones Científicas De Investigación

5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Substituent Variations and Structural Implications

The following table summarizes key structural differences between 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide and its analogues:

*Estimated based on analogous structures.

Physicochemical Properties

- Lipophilicity : Ethoxy substituents (target compound, ) confer higher logP values than methoxy analogues (), favoring blood-brain barrier penetration.

- Solubility: Amino-substituted analogues () exhibit greater aqueous solubility due to polar NH₂ groups. Bulky N-substituents (e.g., phenylethyl in ) reduce solubility.

- Metabolic Stability : Isopropyl and pyridinylmethyl groups (target compound, ) may resist oxidative metabolism better than phenyl or phenylethyl groups ().

Research Implications

- Drug Design : Substituting methoxy with ethoxy (as in the target compound) balances lipophilicity and metabolic stability. The isopropyl group offers a compromise between steric effects and bioavailability.

- Targeted Therapy: Pyridinylmethyl derivatives () are promising for kinase inhibition due to aromatic interactions, while amino-substituted compounds () may excel in polar target environments.

Actividad Biológica

5-Chloro-2-ethoxy-N-isopropylbenzenesulfonamide (CAS Number: 886123-22-4) is a sulfonamide derivative that exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHClNOS. Its structure includes a sulfonamide group attached to a benzene ring with ethoxy and isopropyl substituents, which influence its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This inhibition can disrupt various biochemical pathways, which is essential in therapeutic contexts.

Biological Activity Overview

-

Enzyme Inhibition :

- The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and α-glucosidase.

- Inhibition Potency :

- Immunomodulatory Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamides:

- Substituent Effects : Variations in the phenyl rings and the sulfonamide nitrogen significantly affect the binding affinity and inhibitory potency against targeted enzymes.

- Key Findings : Removal or alteration of specific substituents can lead to a loss of activity, highlighting the importance of maintaining certain structural features for efficacy .

Case Studies

- Enzyme Inhibition Studies :

- Immunological Applications :

Comparative Analysis with Similar Compounds

| Compound Name | AChE IC (µM) | α-Glucosidase IC (µM) |

|---|---|---|

| This compound | Moderate | Moderate |

| 5-Chloro-2-methoxy-N-isopropylbenzenesulfonamide | Varies | Varies |

| 5-Chloro-2-ethoxy-N-methylbenzenesulfonamide | Varies | Varies |

Q & A

Q. How can researchers optimize the synthesis of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide to improve yield and purity?

Methodological Answer: Optimization involves systematic screening of reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DOE) principles. For example, sulfonamide derivatives are often synthesized via nucleophilic substitution or coupling reactions. Evidence from analogous sulfonamide syntheses suggests:

- Solvent selection : Dichloromethane (DCM) or benzene under reflux improves solubility of intermediates .

- Catalysts : Triethylamine or sodium carbonate enhances reaction efficiency by neutralizing acidic byproducts .

- Temperature control : Reactions at 0–20°C minimize side reactions, while higher temperatures (50°C) may accelerate coupling .

A DOE approach, as highlighted in chemical process optimization studies, reduces experimental trials while identifying critical parameters .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (mean C–C bond length: 0.003 Å; R factor: 0.035) .

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., ethoxy vs. isopropyl groups) and confirms sulfonamide bond formation .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₁H₁₅ClNO₃S has a theoretical MW of 288.7 g/mol).

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

- Solubility screening : Test polar (DMSO, methanol) and non-polar solvents (DCM, ethers) at 25–50°C. Sulfonamides often exhibit limited aqueous solubility but dissolve in DMSO (e.g., 5-amino-2-methyl-benzenesulfonamide: soluble in DMSO and methanol) .

- Stability assays : Accelerated stability studies under UV light, humidity, and oxidative conditions (e.g., H₂O₂) identify degradation pathways. LC-MS monitors decomposition products .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel chemical reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. For example:

- Reaction path search : Identifies energetically favorable routes for functionalization (e.g., ethoxy group substitution) .

- Molecular docking : Predicts binding affinity to biological targets (e.g., carbonic anhydrase, a common sulfonamide target) .

Combining computational predictions with experimental validation (e.g., ICReDD’s feedback loop) minimizes trial-and-error approaches .

Q. How do structural modifications of this compound influence its biological activity, and what mechanisms underlie these effects?

Methodological Answer:

- Bioisosteric replacement : Substituting the ethoxy group with methoxy or fluoro groups alters pharmacokinetics. For instance, 5-chloro-2-methoxy derivatives show enhanced anti-convulsant activity due to increased lipophilicity .

- SAR studies : Systematic variation of the isopropyl group (e.g., replacing with cyclopropyl) evaluates steric and electronic effects on enzyme inhibition .

- Mechanistic assays : Enzymatic assays (e.g., carbonic anhydrase inhibition) and cellular uptake studies link structural features to activity .

Q. How can researchers resolve contradictions in reported reaction outcomes for sulfonamide derivatives?

Methodological Answer:

- Data reconciliation : Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, conflicting yields in sulfonylation reactions may arise from trace moisture in DCM .

- In-situ monitoring : Techniques like FT-IR or HPLC track intermediate formation and side reactions .

- Meta-analysis : Cross-reference literature (e.g., vs. 8) to identify outliers and validate protocols.

Q. What advanced separation techniques are recommended for isolating this compound from complex mixtures?

Methodological Answer:

- Membrane technologies : Nanofiltration or reverse osmosis isolates sulfonamides based on molecular weight cut-offs (MWCO) .

- Chromatography : Preparative HPLC with C18 columns (acetonitrile/water gradient) resolves closely related impurities .

- Crystallization : Solvent-antisolvent pairs (e.g., methanol/water) improve crystal purity .

Q. What methodologies assess the environmental toxicity and degradation pathways of this compound?

Methodological Answer:

- Ecotoxicity assays : Daphnia magna or algal growth inhibition tests evaluate acute toxicity .

- Degradation studies : Advanced oxidation processes (AOPs) using TiO₂ photocatalysis break down sulfonamides into non-toxic intermediates (e.g., CO₂, NH₄⁺) .

- Metabolite profiling : HRMS and ¹H NMR identify transformation products in simulated wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.